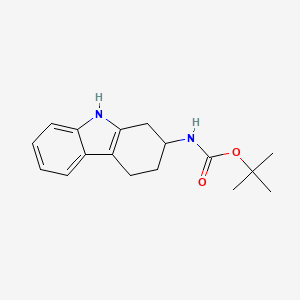

tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-11-8-9-13-12-6-4-5-7-14(12)19-15(13)10-11/h4-7,11,19H,8-10H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSGWCPBZJLKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole Core

The tetrahydrocarbazole scaffold is central to the target compound. Several synthetic routes have been reported, with the Fischer indole synthesis and Bischler-type cyclization being the most prominent.

Fischer Indole Synthesis

- Mechanism : This classical method involves the acid-catalyzed cyclization of phenylhydrazones derived from cyclohexanone or substituted cyclohexanones.

- Procedure : Phenylhydrazine reacts with cyclohexanone to form the corresponding hydrazone, which upon treatment with acid undergoes rearrangement to yield the tetrahydrocarbazole.

- Catalysts and Conditions : Commonly, mineral acids such as hydrochloric acid or acetic acid are used. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] have been reported to catalyze this reaction efficiently, offering operational simplicity and recyclability.

- Yields : Yields vary depending on substitution but can reach up to 95% under optimized conditions.

- Advantages : This method is well-established, versatile, and can be adapted for various substituted derivatives.

- Limitations : Harsh acidic conditions and sometimes long reaction times.

Bischler Cyclization

- Mechanism : Condensation of α-halocyclohexanones with aromatic amines followed by intramolecular cyclization.

- Procedure : α-Halocyclohexanones react with aromatic amines under acidic or catalytic conditions to form tetrahydrocarbazoles.

- Yields : Moderate to good yields, but sometimes lower than Fischer synthesis.

- Advantages : Simpler reagents and conditions compared to Fischer synthesis.

- Limitations : Moderate yields and sometimes requires expensive reagents or catalysts.

Palladium-Catalyzed Synthesis

- Method : Palladium-catalyzed cyclization of bromoenaminones derived from bromoanilines and cyclohexanediones.

- Conditions : Use of Pd(PPh3)4 catalyst in hexamethylphosphoramide (HMPA) with sodium bicarbonate.

- Yields : 72-77% reported.

- Advantages : Provides access to substituted tetrahydrocarbazoles with good regioselectivity.

- Limitations : Requires palladium catalyst and specialized solvents.

Introduction of the tert-Butyl Carbamate Group

The carbamate functionality is typically introduced by carbamoylation of the tetrahydrocarbazole amine.

- General Approach : Reaction of the tetrahydrocarbazole amine intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Typical Conditions : Use of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.

- Yields : High yields are generally achievable due to the reactivity of carbamoylating agents.

- Purification : Products can often be purified by recrystallization or chromatography.

Representative Preparation Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine + cyclohexanone, HCl or [bmim(BF4)], MeOH, reflux or RT | 85-95 | Ionic liquid catalyst improves yield and reusability |

| 2 | Amination/Functionalization | Reduction/nitration if needed to introduce amine at C-2 position | 90-95 | Reduction with Sn/HCl or catalytic hydrogenation |

| 3 | Carbamoylation | tert-Butyl chloroformate, base (Et3N), DCM, RT | 85-95 | Formation of tert-butyl carbamate protecting group |

Research Findings and Analysis

- Green Chemistry Aspect : Use of ionic liquids such as [bmim(BF4)] as both solvent and catalyst in the Fischer indole synthesis has been shown to enhance reaction efficiency, reduce reaction times, and allow catalyst recycling without significant loss of activity, making the process more sustainable.

- Catalyst Efficiency : Palladium-catalyzed methods provide an alternative route for substituted tetrahydrocarbazoles but involve higher costs and more complex reaction setups.

- Reaction Yields : High yields in the range of 85-95% are achievable for both the tetrahydrocarbazole core synthesis and subsequent carbamate formation, indicating efficient synthetic routes.

- Scalability : The ionic liquid-catalyzed Fischer synthesis has demonstrated potential for scale-up due to ease of product isolation and catalyst reuse.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, cyclohexanone | HCl or [bmim(BF4)] ionic liquid, MeOH | 85-95 | High yield, simple, recyclable catalyst | Acidic conditions |

| Bischler Cyclization | α-Halocyclohexanone, aromatic amine | Acidic or catalytic | 60-80 | Simpler reagents | Moderate yields, harsher conditions |

| Pd-Catalyzed Cyclization | Bromoanilines, cyclohexanediones | Pd(PPh3)4, HMPA, NaHCO3 | 72-77 | Good regioselectivity | Costly catalyst, specialized solvents |

| Carbamate Formation | Tetrahydrocarbazole amine, Boc2O or tert-butyl chloroformate | Base (Et3N), DCM, RT | 85-95 | High yield, mild conditions | Requires amine intermediate |

Chemical Reactions Analysis

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Conformational Analysis

Ring Puckering and Geometry

The carbazole core in tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate adopts a partially saturated conformation. Cremer and Pople puckering parameters (e.g., amplitude q and phase angle φ) are critical for analyzing non-planar rings . The tert-butyl group at the 2-position likely induces steric strain, altering puckering compared to unsubstituted carbazoles. For instance, cyclopentane-derived carbamates exhibit q ≈ 0.5 Å and φ ≈ 30°, while bulkier substituents may increase q due to steric hindrance .

Hydrogen Bonding Patterns

The carbamate group (–NHCOO–) participates in hydrogen bonding, influencing crystal packing. Graph set analysis (e.g., D for donor, A for acceptor) reveals that tert-butyl carbamates often form intermolecular N–H···O bonds with adjacent molecules. However, bulky tert-butyl groups may reduce hydrogen-bonding efficiency compared to methyl or ethyl carbamates, as observed in similar compounds .

Pharmacological and Physicochemical Properties

Bioactivity Trends

- Thiazol-5-ylmethyl carbamates () show protease inhibitory activity, attributed to the thiazole moiety’s electron-withdrawing effects .

- Fluorinated chromenone-carbamates () demonstrate kinase inhibition (IC₅₀ < 100 nM), likely due to enhanced membrane permeability from fluorine substituents .

Table 2: Key Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP | Reference |

|---|---|---|---|---|

| tert-Butyl carbamate (5a) | Not reported | High (aqueous) | 1.2 | |

| Fluorinated chromenone-carbamate | 163–166 | Moderate (DMSO) | 3.8 |

Crystallographic and Computational Tools

The structural characterization of carbamates relies on crystallographic software such as SHELX (for refinement) and ORTEP-3 (for visualization). For example, SHELXL is widely used for small-molecule refinement, while ORTEP-3 aids in depicting hydrogen-bonding networks .

Biological Activity

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its cytotoxic effects, neuroprotective properties, and mechanisms of action.

- Chemical Formula : C17H22N2O2

- Molecular Weight : 286.37 g/mol

- CAS Number : 1936040-90-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Cytotoxicity :

- Studies have shown that related carbazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to tert-butyl carbamates have been reported to inhibit cell proliferation in human tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity .

- The compound's structural features contribute to its ability to interact with cellular targets involved in tumorigenesis.

-

Neuroprotective Effects :

- The compound has demonstrated neuroprotective properties in neuronal cell models. Research indicates that derivatives with bulky substituents at the N-position of the carbazole ring can protect against glutamate-induced cell injury .

- Specifically, studies have shown that certain carbazole derivatives exhibit antioxidative activity that may mitigate oxidative stress in neuronal cells.

-

Mechanisms of Action :

- The biological mechanisms by which this compound exerts its effects include inhibition of key signaling pathways associated with cancer progression and neurodegeneration.

- For example, some studies suggest that carbazole derivatives can inhibit STAT3 activation, a transcription factor linked to tumor growth and survival .

Case Studies and Research Findings

| Study | Compound | Activity | Cell Line | IC50 Value |

|---|---|---|---|---|

| Roy et al. (2015) | N-substituted carbazoles | Cytotoxic | A549 | 0.07 µM |

| Nakamura et al. (2015) | Novel N-substituted carbazole | Topoisomerase II inhibitor | Various | 2.5 µM |

| Recent Study | tert-butyl carbamate derivative | Neuroprotective | HT22 neurons | 3 µM |

Q & A

[Basic] What synthetic methodologies are recommended for tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes, including:

- Carbazole core formation : Cyclization of indole derivatives under acidic or catalytic conditions.

- Carbamate introduction : Reaction with tert-butyl carbamate-protecting agents (e.g., Boc anhydride) in polar aprotic solvents like DMF or THF at controlled temperatures (0–25°C) to prevent side reactions .

- Optimization : Yield and purity depend on solvent choice, catalyst loading (e.g., palladium for cross-coupling), and inert atmospheres to minimize oxidation .

[Basic] Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve molecular geometry and confirm stereochemistry .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.3 ppm, carbamate carbonyl at δ ~155 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

[Basic] What safety precautions are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate eye exposure .

- Storage : Keep at room temperature in airtight containers away from strong oxidizers .

[Advanced] How can electronic effects of substituents on the carbazole core predict reactivity in cross-coupling reactions?

- Hammett analysis : Quantify electron-donating/withdrawing effects of substituents using σ values to correlate with reaction rates .

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental validation : Compare yields in Pd-catalyzed reactions with para-substituted aryl halides .

[Advanced] What computational strategies model interactions of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) by simulating ligand-receptor interactions .

- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger Suite .

[Advanced] How should researchers resolve discrepancies between theoretical and experimental crystallographic data?

- Validation tools : Apply checkCIF in SHELXL to flag outliers in bond lengths/angles and assess data completeness .

- Hydrogen-bond analysis : Use graph set notation (e.g., Etter’s rules) to classify patterns and refine H-atom positions .

- Twinned data : Employ SHELXE for deconvolution of overlapping reflections in problematic crystals .

[Basic] What stability profiles does this compound exhibit under different storage conditions?

- Thermal stability : Decomposition above 150°C; store below 25°C to prevent Boc-group cleavage .

- Light sensitivity : Protect from UV exposure to avoid photodegradation of the carbazole moiety .

- Moisture control : Use desiccants to avert hydrolysis of the carbamate group .

[Advanced] How can reaction yields be optimized in the presence of competing side reactions?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry) .

- Kinetic profiling : Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .

- Quenching protocols : Use scavengers (e.g., silica gel) to remove unreacted reagents and byproducts .

[Advanced] How do hydrogen-bonding patterns in crystalline forms inform co-crystal design for solubility enhancement?

- Graph set analysis : Classify motifs (e.g., rings) to predict co-former compatibility (e.g., carboxylic acids) .

- Solubility screening : Co-crystallize with PEG derivatives and assess dissolution rates via HPLC .

[Basic] What spectroscopic markers confirm carbamate group formation?

- C NMR : A carbonyl signal at ~155 ppm confirms the Boc group .

- IR spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.